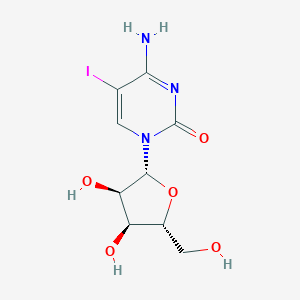

5-Iodocytidine

概要

説明

Synthesis Analysis

The synthesis of 5-iodocytidine involves specific methodologies aimed at introducing the iodine atom to the cytidine molecule effectively. One notable approach is the synthesis of an RNA phosphoramidite of 5-iodocytidine, which allows for its incorporation into RNA sequences. This process is crucial for applications in solving X-ray crystallographic phase problems and for conducting photochemical cross-linking studies (Irani & SantaLucia, 1999).

科学的研究の応用

Base-Pairing Properties in Oligodeoxynucleotides : Ferrer et al. (1997) reported that 5-Iodocytidine is used for its base-pairing properties, including triple helix formation, in oligodeoxynucleotides (Ferrer et al., 1997).

Iodinating Nucleic Acids : Ascoli and Kahan (1966) highlighted its use for iodinating nucleic acids, introducing radioactivity into preformed polynucleotides, and studying the impact of iodinated bases on the biological activity of nucleic acids (Ascoli & Kahan, 1966).

X-ray Crystallography and Photochemical Cross-Linking : Irani and SantaLucia (1999) noted the usefulness of 5-Iodocytidine phosphoramidite for solving X-ray crystallographic phase problems and for photochemical cross-linking studies in RNA (Irani & SantaLucia, 1999).

Photocrosslinking of Nucleoprotein Complexes : Meisenheimer et al. (1996) found 5-Iodocytidine to be an excellent chromophore for high-yield photocrosslinking of nucleoprotein complexes, with yields up to 95% when irradiated at 325 nm (Meisenheimer et al., 1996).

Brain Imaging : Dubost et al. (2012) explored its potential as a ligand for brain imaging of 5-HT(4) receptors using single-photon emission computed tomography (SPECT) (Dubost et al., 2012).

Radiosensitivity in Cultured Human Cells : Erikson and Szybalski (1963) reported the incorporation of 5-iododeoxyuridine into DNA enhances the radiation sensitivity of cultured human cells towards ultraviolet light and X-rays of various energy levels (Erikson & Szybalski, 1963).

Incorporation into Yeast tRNAPhe : Sprinzl et al. (1972) described the incorporation of 5-Iodocytidine into yeast tRNAPhe using tRNA nucleotidyl transferase, aiding in the quantitative determination of 3′ terminal nucleosides (Sprinzl et al., 1972).

Safety and Hazards

将来の方向性

5-Iodocytidine has been used in research for nucleic acids and nucleic acid-protein interactions . It has potential for use in the study of cytosine methyltransferases, X-ray diffraction experiments of nucleic acids and nucleic acid binding proteins, and in the study of the restriction endonucleases cleavage mechanism .

作用機序

Target of Action

5-Iodocytidine is a key tool for research in the field of nucleic acids and nucleic acid-protein interactions . It has been used in structural elucidation of mispairs with natural bases to explain their mutagenic properties, in the study of cytosine methyltransferases, and for photo-crosslinking of nucleoprotein complexes .

Mode of Action

5-Iodocytidine is an excellent chromophore for nucleoprotein photocrosslinking . The nucleoprotein complex selected for demonstrating photocrosslinking with the 5-iodocytosine chromophore was an RNA hairpin within the genome of the bacteriophage MS2 bound to a dimer of the phage coat protein . The technique is primarily selective for aromatic amino acid residues; consequently, success in crosslinking depends upon proximity of a U or T of the nucleic acid to an aromatic ring of the protein .

Biochemical Pathways

The biochemical pathways affected by 5-Iodocytidine are primarily related to nucleic acid and nucleic acid-protein interactions . The compound’s interaction with these pathways can influence the structure and function of nucleic acids and proteins, potentially affecting a wide range of biological processes.

Pharmacokinetics

The compound’s utility in research suggests that it can be effectively incorporated into nucleic acids and interact with proteins .

Result of Action

The result of 5-Iodocytidine’s action is the formation of crosslinks between nucleic acids and proteins . This can lead to changes in the structure and function of these molecules, potentially influencing various biological processes.

Action Environment

The action of 5-Iodocytidine can be influenced by various environmental factors. For instance, the yield of photocrosslinking is dependent upon a saturating protein concentration . Additionally, the compound’s action may be affected by the specific conditions under which it is used, such as the presence of other molecules, temperature, and pH.

特性

IUPAC Name |

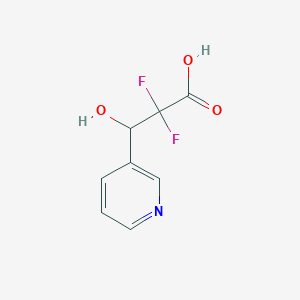

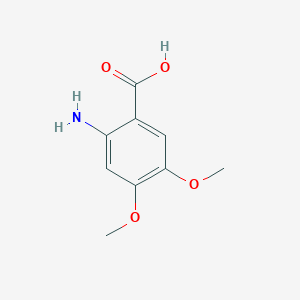

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQGJDJXUSAEMZ-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921468 | |

| Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodocytidine | |

CAS RN |

1147-23-5 | |

| Record name | Iodocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)